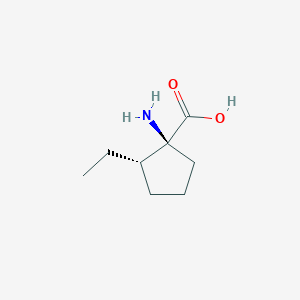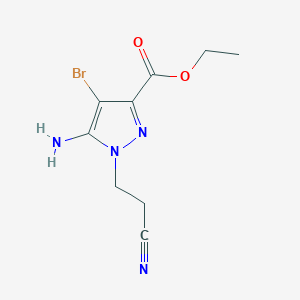![molecular formula C13H14O3 B12069825 Methyl 2-[3-(4-hydroxybut-1-yn-1-yl)phenyl]acetate](/img/structure/B12069825.png)
Methyl 2-[3-(4-hydroxybut-1-yn-1-yl)phenyl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[3-(4-hydroxybut-1-yn-1-yl)phenyl]acetate is an organic compound with the molecular formula C13H14O3 and a molecular weight of 218.24846 g/mol . This compound is known for its unique structure, which includes a hydroxybutynyl group attached to a phenyl ring, making it a valuable reactant in organic synthesis .
Preparation Methods
The synthesis of Methyl 2-[3-(4-hydroxybut-1-yn-1-yl)phenyl]acetate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the esterification of 3-(4-hydroxybut-1-yn-1-yl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Methyl 2-[3-(4-hydroxybut-1-yn-1-yl)phenyl]acetate undergoes various chemical reactions, including:
Oxidation: The hydroxybutynyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The triple bond in the butynyl group can be reduced to a double or single bond using reagents like hydrogen gas and a palladium catalyst.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2-[3-(4-hydroxybut-1-yn-1-yl)phenyl]acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 2-[3-(4-hydroxybut-1-yn-1-yl)phenyl]acetate involves its interaction with specific molecular targets. For instance, as a potential mitochondrial complex 1 inhibitor, it may bind to the active site of the enzyme, disrupting its function and affecting cellular respiration . The hydroxybutynyl group may also play a role in its biological activity by interacting with specific proteins or enzymes .
Comparison with Similar Compounds
Methyl 2-[3-(4-hydroxybut-1-yn-1-yl)phenyl]acetate can be compared with other similar compounds such as:
Methyl 4-(4-hydroxybut-1-ynyl)benzoate: Similar in structure but with different functional groups attached to the phenyl ring.
Methyl 2-{[3-(4-hydroxybut-1-yn-1-yl)-4-methylphenyl]sulfamoyl}acetate: Contains additional functional groups like sulfonamide, which may confer different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and applications .
Properties
Molecular Formula |
C13H14O3 |
|---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
methyl 2-[3-(4-hydroxybut-1-ynyl)phenyl]acetate |
InChI |
InChI=1S/C13H14O3/c1-16-13(15)10-12-7-4-6-11(9-12)5-2-3-8-14/h4,6-7,9,14H,3,8,10H2,1H3 |
InChI Key |
VEMVJXFDNRGONU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC(=CC=C1)C#CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Carbamic acid, (1R,2R,6S)-7-oxabicyclo[4.1.0]hept-2-yl-, 1,1-dimethylethyl](/img/structure/B12069745.png)
![[2-Bromo-5-(prop-2-en-1-yloxy)phenyl]methanamine](/img/structure/B12069748.png)



![3-[(Azetidin-1-yl)methyl]piperidine](/img/structure/B12069789.png)


![[[5-(2,6-dioxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12069805.png)
![methyl N-[(4-bromophenyl)methyl]-N-methylcarbamate](/img/structure/B12069809.png)
![7-Hydroxy-3A-methyl-3,3A-dihydro-1H-benzo[D]pyrrolo[2,1-B][1,3]oxazine-1,5(2H)-dione](/img/structure/B12069812.png)
![4-[(1-Isocyanocyclopropyl)sulfonyl]toluene](/img/structure/B12069814.png)
![{[4-(3-Chlorophenyl)-3-methylphenyl]methyl}(ethyl)amine](/img/structure/B12069817.png)
